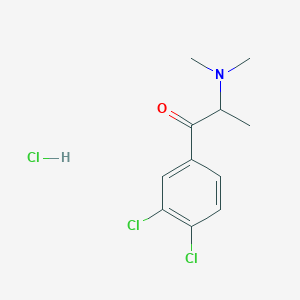
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride is a synthetic compound that belongs to the class of phenylpropanone derivatives. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of dichlorophenyl and dimethylamino groups in its structure suggests that it may have unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one.
Hydrochloride Formation: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenylpropanone derivatives.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3,4-Dichlorophenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(3,4-Dichlorophenyl)-2-(isopropylamino)propan-1-one: Similar structure but with an isopropylamino group instead of a dimethylamino group.
Uniqueness
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride is unique due to the presence of both dichlorophenyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H14Cl3NO |
|---|---|
分子量 |
282.6 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-7(14(2)3)11(15)8-4-5-9(12)10(13)6-8;/h4-7H,1-3H3;1H |
InChI 键 |
YZLUDTMQXDYUBC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


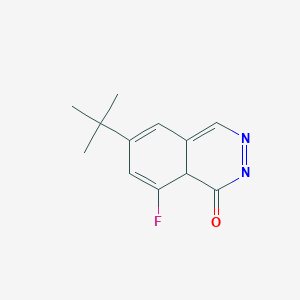
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12359533.png)
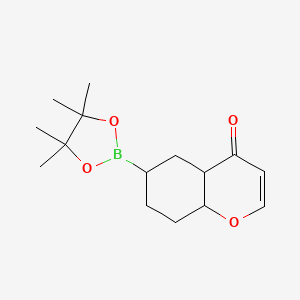
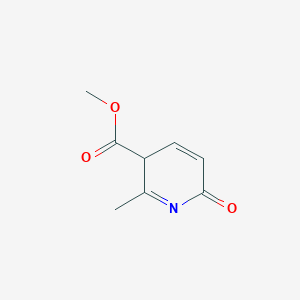



![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
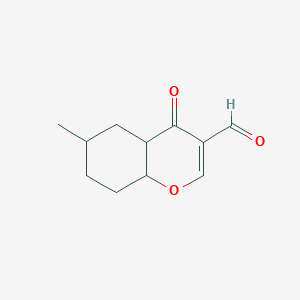
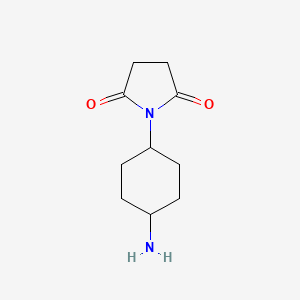
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)



